1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings
Scientific Research Applications
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe for investigating biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Mechanism of Action
Target of Action
The compound 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications . They are also known to have antitrypanosomal activity and have been studied for their potential as antitumor agents . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in these reactions, potentially inhibiting their activity and disrupting normal cellular processes.
Biochemical Pathways
As antimetabolites, pyrazolo[1,5-a]pyrimidines could interfere with purine biochemical reactions . These reactions are crucial for the synthesis of DNA and RNA, and disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action is likely dependent on its interaction with its targets and the biochemical pathways it affects. As an antimetabolite, it could potentially inhibit the synthesis of DNA and RNA, leading to cell death . This could result in antitrypanosomal and antitumor effects . .
Future Directions
The future directions for “1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
This compound, being a derivative of pyrazolo[1,5-a]pyrimidines, is known to have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the phenyl and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their functional groups and applications.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring, similar to the structure of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
1-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQNWVIDGMGJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.